2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid
Overview
Description
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is characterized by the presence of a chloro group at the 2-position and a trifluoromethyl group at the 4-position of the thiazole ring, along with a carboxylic acid group at the 5-position. The molecular formula of this compound is C5HClF3NO2S, and it has a molecular weight of 231.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with chlorinating and trifluoromethylating agents. One common method involves the reaction of 2-aminothiazole derivatives with chloroacetyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the desired chloro-substituted thiazole . The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloro group.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Alcohols and aldehydes.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity . The chloro group can participate in halogen bonding interactions, further influencing the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-(Trifluoromethyl)thiazole-4-carboxylic acid
- 4-(Trifluoromethyl)thiazole-5-carboxylic acid
Uniqueness
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZUWSFEZCBGPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534551 | |
Record name | 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40534551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72850-61-4 | |
Record name | 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40534551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid in the context of the provided research papers?
A: The provided research papers focus on the development of novel herbicides. This compound itself is not discussed as a standalone herbicide. Instead, its phenylmethyl ester (also called benzyl ester) is a key component of the commercial herbicide flurazole. [, ] These papers describe the synergistic herbicidal activity achieved when flurazole is combined with specific other herbicides and safeners.
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